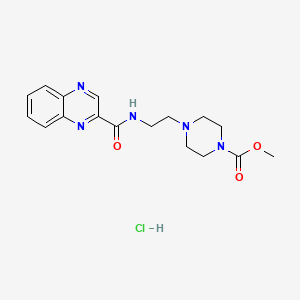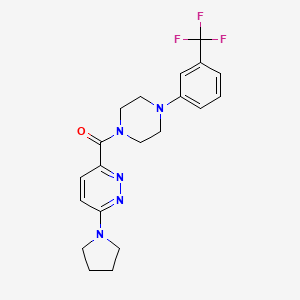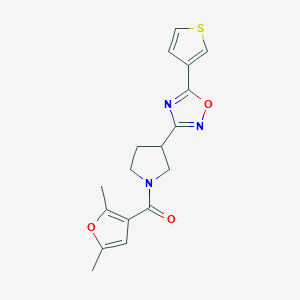![molecular formula C20H20N2O3S3 B2673388 3-[methyl(phenylsulfonyl)amino]-N-[4-(methylsulfanyl)benzyl]thiophene-2-carboxamide CAS No. 1116082-48-4](/img/structure/B2673388.png)
3-[methyl(phenylsulfonyl)amino]-N-[4-(methylsulfanyl)benzyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a thiophene derivative. Thiophene is a five-membered ring compound, containing four carbon atoms and a sulfur atom. In this particular compound, the thiophene ring is substituted with a carboxamide group (N-[4-(methylsulfanyl)benzyl]) at the 2-position and a methyl(phenylsulfonyl)amino group at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, which is a five-membered aromatic ring with one sulfur atom. Attached to this ring is a carboxamide group and a methyl(phenylsulfonyl)amino group .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups attached to the thiophene ring. For example, the presence of the carboxamide group could enhance the compound’s solubility in water, while the methyl(phenylsulfonyl)amino group could influence its reactivity .Scientific Research Applications
Heterocyclic Synthesis with Thiophene-2-Carboxamide
This compound is involved in the synthesis of various heterocyclic compounds, such as pyrimidinone derivatives, through reactions with different reagents. These synthesized compounds have been studied for their antibiotic and antibacterial properties against both Gram-positive and Gram-negative bacteria, highlighting their potential in drug development for treating bacterial infections (Ahmed, 2007).
Biologically Active Thiophene-3-Carboxamide Derivatives
Studies have demonstrated the antibacterial and antifungal activities of thiophene-3-carboxamide derivatives. The structural analysis of these compounds reveals their molecular conformation and interaction potentials, which contribute to their biological activities (Vasu et al., 2003).
Synthesis of Drug-like 1,2,4-Thiadiazole Derivatives
A method for the parallel synthesis of 5-amino-substituted 1,2,4-thiadiazole derivatives showcases the compound's role in generating various drug-like molecules. This synthesis involves key steps like oxidation and substitution reactions, underlining the compound's utility in creating pharmacologically relevant structures with good yields and purities (Park et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[(4-methylsulfanylphenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S3/c1-22(28(24,25)17-6-4-3-5-7-17)18-12-13-27-19(18)20(23)21-14-15-8-10-16(26-2)11-9-15/h3-13H,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVYRNKKXWXUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)SC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2673310.png)
![3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene](/img/structure/B2673311.png)
![3-[(2-Methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2673313.png)
![(5E)-5-[(2E)-2-[1-[(E)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/no-structure.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(3,4,5-triethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2673318.png)
![4-(3-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2673320.png)

![N-propyl-2-(2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2673322.png)
![8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl thiophene-2-carboxylate](/img/structure/B2673323.png)
![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2673324.png)
![Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate](/img/structure/B2673328.png)